
5-Methoxy-2-methylpyridine
Overview
Description
5-Methoxy-2-methylpyridine: is an organic compound with the molecular formula C7H9NO . It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylpyridine can be achieved through several methods. One common approach involves the methylation of 5-methoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to 5-methoxy-2-methylpiperidine.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 5-Methoxy-2-methylpiperidine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
5-Methoxy-2-methylpyridine is a chemical compound with the molecular formula . It is utilized across various research fields due to its unique properties .
Scientific Research Applications
3-Bromo-5-methoxy-2-methylpyridine, a derivative of pyridine, has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of more complex organic molecules.
- Biology It serves as an intermediate in the synthesis of biologically active compounds.
- Medicine The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
- Industry It is employed in the production of agrochemicals and other specialty chemicals.
3-Bromo-5-methoxy-2-methylpyridine is a derivative of pyridine, a heterocyclic compound known for its diverse biological activities. The presence of bromine and methoxy groups in its structure enhances its reactivity and potential interactions with biological targets.
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors has been explored, particularly its effects on serotonin and dopamine systems, suggesting potential applications in treating neurological disorders where these neurotransmitters play a crucial role.
Study on Antimicrobial Activity
A study demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.
Investigation into Anticancer Properties
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy and methyl groups can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and interactions involved .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxypyridine: Lacks the methyl group, affecting its overall chemical behavior.
2,5-Dimethylpyridine: Contains two methyl groups instead of a methoxy group, leading to variations in its chemical reactions.
Uniqueness
5-Methoxy-2-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Biological Activity
5-Methoxy-2-methylpyridine (C7H9NO) is an organic compound that has garnered attention in various fields due to its potential biological activities. This article discusses the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a methoxy group at the 5-position and a methyl group at the 2-position of the pyridine ring. This unique structure influences its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could have implications for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against various pathogens | |
Anti-inflammatory | Potential to reduce inflammation | |
Cytotoxicity | Exhibits cytotoxic effects in cancer cells |
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The methoxy and methyl groups may enhance its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved in its action.
Case Studies
- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.
- Anti-inflammatory Research : In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory drug candidate.
- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant cell death at certain concentrations. This suggests its potential utility in cancer therapy .
Pharmacokinetics and Safety Profile
According to DrugBank, this compound shows favorable pharmacokinetic properties, including good absorption and permeability across biological membranes. It is not a substrate for P-glycoprotein, which may reduce the risk of drug-drug interactions . Additionally, it has been classified as non-toxic in Ames tests, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-Methoxy-2-methylpyridine, and how can reaction parameters be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or catalytic methylation of pyridine precursors. For example, reduction of nitro-substituted pyridines using iron powder in acidic methanol (e.g., 50% methanol with acetic acid under reflux) has been reported for analogous compounds, yielding ~70% after basification and distillation . Optimization may include adjusting temperature (reflux conditions), catalyst loading, and reaction time. Post-synthesis purification via fractional distillation or column chromatography is recommended for isolating high-purity products.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as pyridine derivatives may irritate the respiratory system .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention . Toxicity data for similar compounds (e.g., WGK 3 classification) suggest environmental hazards, necessitating strict waste disposal protocols .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) are effective for pyridine derivatives .
- NMR Spectroscopy : Compare NMR peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.3–2.5 ppm) with literature data .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 137 for CHNO) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or impurities. Strategies include:
- Multi-Technique Validation : Cross-validate using FTIR (e.g., C-O stretch at 1250–1050 cm) and NMR (quaternary carbons at δ 150–160 ppm) .
- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton signals .
- Computational Modeling : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian software) to confirm structural assignments .
Q. What experimental designs address contradictions in reported bioactivity of this compound in pharmacological studies?
- Methodological Answer : Bioactivity variability may stem from assay conditions or impurity interference. Recommended approaches:
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify threshold effects .
- Metabolic Stability Assays : Use liver microsomes to assess if metabolic byproducts influence activity .
- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays to confirm target specificity .
Q. How can researchers mitigate challenges in synthesizing this compound derivatives with sensitive functional groups?
- Methodological Answer : For moisture- or oxygen-sensitive intermediates:
- Inert Atmosphere : Conduct reactions under argon/nitrogen using Schlenk lines .
- Low-Temperature Techniques : Use cryogenic conditions (−78°C) for Grignard or lithiation reactions .
- Protecting Groups : Employ tert-butyldimethylsilyl (TBDMS) groups for hydroxyl or amine protection, removed later with TBAF .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting toxicity profiles of this compound in ecotoxicological studies?
- Methodological Answer : Discrepancies may arise from differing test organisms or exposure durations. Standardize assays using OECD guidelines:
- Acute Toxicity : Follow Test No. 203 (fish) or 207 (daphnia) with LC/EC calculations .
- Bioaccumulation Potential : Measure log P values (e.g., via shake-flask method) to predict environmental persistence .
- Soil Mobility : Use column leaching tests with HPLC quantification to assess adsorption coefficients (K) .
Properties
IUPAC Name |
5-methoxy-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(9-2)5-8-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVVVCBDJJRLHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538197 | |
Record name | 5-Methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55270-47-8 | |
Record name | 5-Methoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.